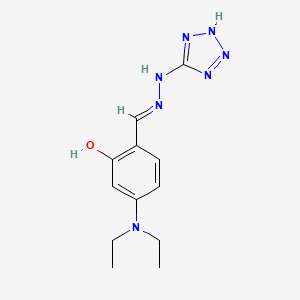
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide
Overview
Description
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide, also known as DBNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in DMSO and DMF.
Scientific Research Applications
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In pharmacology, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential as a drug delivery system. It has been found to have high loading capacity for drugs and can be used to deliver drugs to specific target sites. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been studied for its potential as a contrast agent in magnetic resonance imaging (MRI). It has been found to have high relaxivity and can enhance the contrast of MRI images.
In material science, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential as a catalyst in organic reactions. It has been found to be an efficient catalyst for various reactions such as Michael addition, aldol condensation, and Suzuki coupling.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood. However, it has been proposed that 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has been found to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide on human health. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to have low solubility in water, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is easy to synthesize and purify, and has low toxicity. 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has also been found to have high loading capacity for drugs and can be used as a drug delivery system. However, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has limitations in terms of its solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide research. In medicinal chemistry, further studies are needed to determine the anti-cancer and anti-inflammatory mechanisms of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide. In pharmacology, further studies are needed to determine the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide as a drug delivery system and contrast agent in MRI. In material science, further studies are needed to determine the potential of 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide as a catalyst in organic reactions. Overall, 2-(3,5-dibromo-2-hydroxybenzylidene)-N-nitrohydrazinecarboximidamide has great potential for various scientific applications and further research is needed to fully understand its properties and potential uses.
properties
IUPAC Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1-nitroguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N5O3/c9-5-1-4(7(16)6(10)2-5)3-12-13-8(11)14-15(17)18/h1-3,16H,(H3,11,13,14)/b12-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQINXDCNBZXBF-KGVSQERTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN=C(N)N[N+](=O)[O-])O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N=C(/N)\N[N+](=O)[O-])O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1-nitroguanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)

![methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate](/img/structure/B3726945.png)
![N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726961.png)


![ethyl (hydroxyimino)(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)acetate](/img/structure/B3726987.png)
![N-benzyl-N-[1-(2-furyl)-2-phenylethyl]-2-{[(2-hydroxybenzylidene)amino]oxy}acetamide](/img/structure/B3726995.png)

![1H-indene-1,2,3-trione 2-[(4-bromophenyl)hydrazone] 1-oxime](/img/structure/B3727007.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one hydrochloride](/img/structure/B3727017.png)

![N'-(5-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3727045.png)